molecular formula C19H19N3O4S B2616566 N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895459-33-3

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2616566
CAS No.: 895459-33-3
M. Wt: 385.44
InChI Key: DLZNYDCJNURNKK-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Dimethoxyphenyl Group: This step involves the substitution of the oxadiazole ring with a 2,4-dimethoxyphenyl group, which can be carried out using appropriate reagents and catalysts.

    Attachment of the p-Tolylthio Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a potential candidate for drug development.

    Agriculture: The compound has been investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.

    Materials Science: The compound’s unique chemical properties make it a potential candidate for the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: The compound may inhibit the growth of bacteria or fungi by interfering with their cell wall synthesis or metabolic pathways.

    Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.

Comparison with Similar Compounds

N-(5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide can be compared with other oxadiazole derivatives, such as:

    N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: This compound has a similar structure but lacks the dimethoxyphenyl group, which may affect its biological activity and chemical properties.

    N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-(p-tolylthio)acetamide: This compound has a dichlorophenyl group instead of a dimethoxyphenyl group, which may result in different reactivity and applications.

The unique combination of the dimethoxyphenyl and p-tolylthio groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-12-4-7-14(8-5-12)27-11-17(23)20-19-22-21-18(26-19)15-9-6-13(24-2)10-16(15)25-3/h4-10H,11H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZNYDCJNURNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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